2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide
Overview
Description
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is a complex organic compound with a molecular formula of C14H13FN6OS This compound is characterized by the presence of a purine ring, a fluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated purine derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfanyl group can participate in redox reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-amino-7H-purin-8-yl)sulfanyl]butanoic acid
- 2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(2-furylmethyl)acetamide
- 2-amino-8-sulfanyl-7H-purin-6-ol
Uniqueness
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This fluorine substitution can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a compound of particular interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-fluorophenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6OS/c1-7(13(22)19-9-4-2-8(15)3-5-9)23-14-20-10-11(16)17-6-18-12(10)21-14/h2-7H,1H3,(H,19,22)(H3,16,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJSOUBQFNTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=NC=NC(=C3N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.